Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Overview
Description
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a compound that belongs to the class of heterocyclic organic compounds. It is derived from the pyridazine group and has been studied for various applications, including its interaction with benzodiazepine receptors and its potential use in corrosion inhibition.
Synthesis Analysis
The synthesis of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related compounds has been reported in the literature. For instance, the synthesis of various ethyl 2-aryl-6-(chloro, methoxy, or unsubstituted)imidazo[1,2-a]pyridin-3-yl acetates has been described, which are structurally similar to the compound . Additionally, the Biginelli reaction has been utilized to synthesize related compounds, such as ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, under green protocol conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, a new pyridazinone derivative has been characterized by FT-IR, 1H- and 13C-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure and configuration of such compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their interaction with benzodiazepine receptors. Some compounds in this class have shown the ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, indicating potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate-related compounds have been studied to some extent. For instance, the corrosion inhibition properties of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel in hydrochloric acid solution have been investigated, showing that the compound acts as a mixed inhibitor with a predominance at the cathodic domain . This suggests that similar compounds may also exhibit significant physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
Synthesis and Interaction with Receptors
- Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been synthesized and examined for its interaction with central and mitochondrial benzodiazepine receptors. The compound displayed significant activity, particularly with the central benzodiazepine receptor (BZR) (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Synthesis and Receptor Affinity
- The synthesis of various derivatives of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been reported, along with their affinity for central and mitochondrial benzodiazepine receptors. Some derivatives showed selective affinity for peripheral-type receptors (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Use in Antitumor Drug Synthesis
- Ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, a derivative, has been synthesized as an intermediate in the production of the antitumor drug temozolomide (Wang, Stevens, & Thomson, 1994).
Anti-inflammatory Activity
- The preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, including ethyl esters, has been documented. These compounds were tested for anti-inflammatory activity, suggesting potential therapeutic applications (Abignente, Arena, & de Caprariis, 1977).
Synthesis and Reactivity
- The synthesis and reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents have been studied. These compounds are precursors for the synthesis of pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Corrosion Inhibition
- Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, demonstrating its potential application in corrosion protection (Ghazoui et al., 2017).
Pharmacological Studies
- Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and ulcerogenic activities. These studies provide insights into their potential therapeutic uses (Abignente, Arena, Luraschi, Saturnino, Rossi, Berrino, & Cenicola, 1992).
Kinase Inhibitory Activity
- A streamlined synthesis of imidazo[1,2-b]pyridazine derivatives possessing VEGFR-2 kinase inhibitory activity has been developed, highlighting the compound's potential in cancer therapy (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).
Analgesic Activity
- Studies on imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides have shown significant analgesic activity, suggesting their potential application in pain management (Luraschi et al., 1995).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJVWAXYXJKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438255 | |
Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
CAS RN |
64067-98-7 | |
Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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